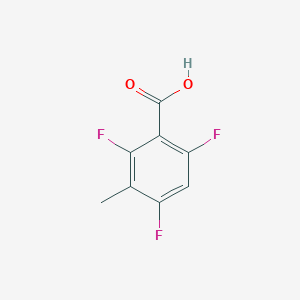

2,4,6-Trifluoro-3-methylbenzoic acid

Overview

Description

2,4,6-Trifluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid. It is a crucial and important raw material for preparing photosensitizers, medicines, and pesticides, and also finds applications in pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of this compound involves adding 90 grams of 2,4,6-trifluoro-3,5-dichlorobenzoic acid, 540 grams of water, 33 grams of magnesium oxide, and 0.9 grams of 10% wet palladium-carbon to a 1-liter pressure-resistant reactor .Molecular Structure Analysis

The molecular weight of this compound is 190.12 . In the crystal structure, inter-molecular O—H—O hydrogen bonds between carboxyl groups give rise to the formation of a centrosymmetric dimer, while dispersive F—O contacts connect the dimers into infinite strands along the a axis .Chemical Reactions Analysis

In the crystal, inter-molecular O-H⋯O hydrogen bonds between carboxyl groups give rise to the formation of a centrosymmetric dimer, while dispersive F⋯O contacts connect the dimers into infinite strands along the a axis .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Solubility Enhancement in Supercritical Carbon Dioxide

- Application: Solubility of trifluoromethylbenzoic acid isomers, including 2,4,6-trifluoro-3-methylbenzoic acid, has been studied in supercritical carbon dioxide. Enhancements in solubility due to fluorination have been observed, with notable differences among isomers. These findings have implications for industrial applications, such as extraction and chemical synthesis processes in supercritical fluids (Higashi et al., 2005).

Synthesis in Pharmaceutical Industry

- Application: 2,4,5-Trifluorobenzoic acid, closely related to this compound, is a valuable synthetic intermediate in the pharmaceutical industry. A continuous microflow process for its synthesis has been reported, showcasing its significance in pharmaceutical manufacturing and material science (Deng et al., 2015).

Reactions with Organometallic Compounds

- Application: The reaction of 2-amino-3-methylbenzoic acid with organometallic compounds, such as cis-[ReO2I(PPh3)2], has been studied, indicating the potential of trifluoromethylbenzoic acid isomers in organometallic chemistry and catalyst development (Gerber et al., 2003).

Computational Studies and Bioactivity

- Application: Computational studies of 2,4,6-trihydroxybenzoic acid, another structural analog, reveal insights into intramolecular hydrogen bonding and bioactivity. These findings enhance our understanding of the structural characteristics and potential biological activities of related compounds (Mammino & Kabanda, 2010).

Fluorescent Sensing Applications

- Application: Fluorescent sensing technologies have been developed using derivatives of trifluoromethylbenzoic acid, demonstrating the compound's utility in detecting substances like 2,4,6-trinitrophenol and acetate ions. This application is crucial in environmental monitoring and chemical analysis (Ni et al., 2016).

Future Directions

properties

IUPAC Name |

2,4,6-trifluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHAFRPFOFMDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)